molecular formula C18H12O B1599061 4-Acetylpyrene CAS No. 22245-47-2

4-Acetylpyrene

Cat. No. B1599061
CAS RN: 22245-47-2
M. Wt: 244.3 g/mol
InChI Key: LJJNTECEYWTOJN-UHFFFAOYSA-N
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Description

4-Acetylpyrene is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Acetylpyrene involves several steps. One key compound for this synthesis is 4-pyrenylacetic acid, which can be prepared in several ways starting from HHPy or its derivatives . The title compound was synthesized by dehydrogenation of the intermediate 4-acetyl-1,2,3,6,7,8-hexahydropyrene .


Molecular Structure Analysis

The molecular structure of 4-Acetylpyrene (C18H12O) has been studied and reported . The crystal structure of the compound is triclinic, with parameters a = 10.132 (2) Å, b = 10.654 (2) Å, c = 11.730 (2) Å, α = 90.31 (3)°, β = 102.38 (3)°, γ = 104.81 (3)° .


Chemical Reactions Analysis

4-Acetylpyrene can undergo several chemical reactions. For example, 4-bromopyrene can be treated with n-BuLi followed by CH3I or ethylene oxide to yield the corresponding 4-alkylpyrenes . Similarly, 4-acetylpyrene has been converted into 4-ethynylpyrene by successive Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation .

Scientific Research Applications

Fluorescent Properties and Molecular Interactions

4-Acetylpyrene and its derivatives are extensively used in scientific research due to their significant fluorescent properties. For instance, studies have shown that the monomer fluorescence of 1-acetylpyrene, a closely related compound, is centered at around 390 nm and is not polarity-sensitive, contrary to previous beliefs. This has led to a reassignment of previously observed "monomer emission" to that of dimers, which are the dominant existence form of 1-acetylpyrene in solution, due to strong intermolecular π-π stacking interactions (Long et al., 2019).

Electrophilic Substitution and Acetylation Reactions

Research on 4-acetylpyrene has contributed to the understanding of electrophilic substitution reactions in monosubstituted pyrenes. Studies show that acetylation of 4-acetylpyrene yields 1- and 6-acetyl compounds, demonstrating the regioselectivity of these reactions and their dependence on the substituents' nature (Minabe et al., 1994).

"Living" Radical Polymerization and Material Sciences

4-Acetylpyrene derivatives are used in "living" radical polymerization techniques. These techniques are essential in synthesizing narrow polydispersity, well-defined polymers, which are valuable in material sciences. The physical and structural properties of these polymers are fundamental in comparing different polymerization methods and understanding their dissolution behavior in various conditions (Barclay et al., 1998).

Friedel-Crafts Acylation and Pharmaceutical Applications

The Friedel-Crafts acylation, a chemical reaction used to synthesize aromatic ketones, utilizes 4-acetylpyrene. This process is vital in the production of fine chemicals and pharmaceutical intermediates. For example, 1-acetylpyrene, condensed with N-alkylated indole-3-carboxaldehydes to yield ethylenic compounds, has been examined for potential antiviral activity against HIV-1 (Luo et al., 2012).

Optoelectronics and Supramolecular Chemistry

Pyrene derivatives, including 4-acetylpyrene, find applications in the optoelectronic area due to their thermal stability, high photoluminescence, and enhanced charge carrier mobility. The introduction of bulky aryl/alkyl substituents or incorporation of heteroatoms into the π-extended conjugated system of pyrene enhances these properties, making them useful in supramolecular chemistry (Asaadi et al., 2019).

Environmental Sensing and Gel Formation

4-Acetylpyrene derivatives exhibit selective fluorescence behavior towards specific metal ions in aqueous solutions and can form stable gels in various solvents. These properties are instrumental in environmental sensing and studying aggregation behavior, crucial in nanotechnology and material sciences (Huang et al., 2014).

Safety And Hazards

4-Acetylpyrene is for R&D use only and not for medicinal, household, or other use . It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care, avoiding contact with eyes, skin, and clothing, and should not be ingested .

properties

IUPAC Name

1-pyren-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJNTECEYWTOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176785
Record name Ethanone, 1-(4-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylpyrene

CAS RN

22245-47-2
Record name Ethanone, 1-(4-pyrenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
Z Ran, W Hui, M Bao-Xi, Z Li-Fang - Zeitschrift für Kristallographie …, 2021 - degruyter.com
… As a continuation of our work, we synthesized one important pyrene-based compound 4-acetylpyrene using 1,2,3,6,7,8-hexahydropyrene as the starting material. Similar to its derivative 2-acetylpyrene …
Number of citations: 1 www.degruyter.com
M Minabe, S Takeshige, Y Soeda, T Kimura… - Bulletin of the …, 1994 - journal.csj.jp
… By acetylation, 4-acetylpyrene yielded the 1- and 6-acetyl compounds, and 4-ethylpyrene gave the 6- and 8- derivatives. Also, 4-bromopyrene afforded the corresponding 8-, 6-, and 1-…
Number of citations: 30 www.journal.csj.jp
R Sangaiah, A Gold - The Journal of Organic Chemistry, 1988 - ACS Publications
… 4-Acetylpyrene was synthesized from hexahydropyrene in two steps with an overall yield of 83% by a published procedure.11 Methyl 4-Pyrenylacetate. Acetylpyrene (2.44 g, 10 mmol) …
Number of citations: 14 pubs.acs.org
JM Casas-Solvas, JD Howgego… - Organic & biomolecular …, 2014 - pubs.rsc.org
… Similarly, 4-acetylpyrene 76 has been converted into 4-ethynylpyrene 80 by successive … Alternatively, two routes used 4-acetylpyrene 76 as starting material: (i) Willgerodt oxidation to 4-…
Number of citations: 125 pubs.rsc.org
KK Laali, MA Arrica, T Okazaki, SD Bunge - 2008 - Wiley Online Library
… 1,2,3,6,7,8-Hexahydropyrene 10 was the starting point for the synthesis of the nitro derivatives of 4-acetylpyrene (Scheme 5). Acetylation of 10 gave the corresponding 4-acetyl …
KK Laali, M Tanaka, S Hollenstein… - The Journal of Organic …, 1997 - ACS Publications
… Samples of 1-benzoylpyrene, 2-acetylpyrene, and 4-acetylpyrene were available in our laboratory from previous studies; 17a additional samples were prepared according to literature …
Number of citations: 23 pubs.acs.org
R Sangaiah, P Ramachandran, J Zhang, LM Ball - 1996 - Taylor & Francis
… The products derived from 4-acetylpyrene (Figure 3) were similarly assigned by consideration of the downfield shift of the signals due to the protons peri to the hydroxyl and nitro groups. …
Number of citations: 2 www.tandfonline.com
AI Adjieufack, A Gaudel-Siri, M Gingras… - New Journal of …, 2023 - pubs.rsc.org
… However, the first acylation with the formation of 1-acetylpyrene and its isomers (2-and 4-acetylpyrene) can be considered as a very important step because acetylpyrenes act as …
Number of citations: 2 pubs.rsc.org
H Lee, RG Harvey - The Journal of Organic Chemistry, 1983 - ACS Publications
… DDQ in refluxing CHC13 gave 4-acetylpyrene, mp 129-130 C (EtOAc) (lit.17 mp 132.5 C). … , 82979-73-5; 4-acetylpyrene, 22245-47-2; benz[a]anthracene-7carboxaldehyde, 7505-62-6. …
Number of citations: 41 pubs.acs.org
KK Laali, T Okazaki, PE Hansen - The Journal of Organic …, 2000 - ACS Publications
… Protonation of 4-Acetylpyrene 15. The presence of NOE between the MeCO group and H-5 is noted in 15 at rt. This compound is cleanly diprotonated to give 15H 2 2+ . …
Number of citations: 18 pubs.acs.org

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